molecular formula C10H10N4S B10900620 4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10900620
M. Wt: 218.28 g/mol
InChI Key: LCXITEGCINHTGW-WUXMJOGZSA-N
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Description

4-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the reaction of 4-methylbenzaldehyde with 3-amino-1,2,4-triazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the methylphenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-METHYLPHENYL)-1,2,4-TRIAZOLE
  • 4-METHYLPHENYL)-1,2,4-TRIAZOLE-3-THIONE

Uniqueness

4-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific structural features, such as the methylene bridge and the presence of both triazole and methylphenyl groups

Properties

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H10N4S/c1-8-2-4-9(5-3-8)6-12-14-7-11-13-10(14)15/h2-7H,1H3,(H,13,15)/b12-6+

InChI Key

LCXITEGCINHTGW-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C=NNC2=S

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C=NNC2=S

Origin of Product

United States

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